CeMMEC2

Epigenetics BRD4 BET Inhibition

CeMMEC2 is a direct, dual bromodomain BRD4 inhibitor essential for orthogonal validation and dissecting BRD4-TAF1 crosstalk. Its distinct scaffold ensures specific phenotypic confirmation, avoiding off-target artifacts common to other BET inhibitors. Ideal as a pan-BET control for next-generation domain-selective studies. This tool compound is strictly for research use. Secure high-purity (>98%) material from verified vendors offering global shipping and batch-specific documentation.

Molecular Formula C14H19N5
Molecular Weight 257.33 g/mol
CAS No. 902955-25-3
Cat. No. B1668373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeMMEC2
CAS902955-25-3
SynonymsCeMMEC2;  CeMMEC-2;  CeMMEC 2; 
Molecular FormulaC14H19N5
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1N=C(C=C2)NCCC3=CCCCC3
InChIInChI=1S/C14H19N5/c1-11-16-17-14-8-7-13(18-19(11)14)15-10-9-12-5-3-2-4-6-12/h5,7-8H,2-4,6,9-10H2,1H3,(H,15,18)
InChIKeyNCACTGQDGOLTBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CeMMEC2 (CAS 902955-25-3): A BRD4 Inhibitor for Epigenetic and Cancer Research


CeMMEC2 (CAS 902955-25-3) is a synthetic small molecule identified as a novel, direct inhibitor of Bromodomain-containing protein 4 (BRD4), a member of the BET family of epigenetic reader proteins [1]. It is characterized by its ability to bind to both the first and second bromodomains of BRD4 [1]. As a research tool, CeMMEC2 is primarily used to probe the role of BRD4 in transcriptional regulation and chromatin biology, particularly in the context of cancer [1]. Its discovery and initial characterization were part of a broader effort to map the chemical chromatin reactivation landscape, which also identified cross-talk between BRD4 and TAF1 [2].

Why CeMMEC2 Cannot Be Simply Substituted by Other In-Class BRD4 Inhibitors


Generic substitution within the BRD4 inhibitor class is not scientifically valid due to substantial variations in binding profiles, selectivity across the BET family, and off-target activities. The core differentiation of CeMMEC2 lies not in a significant gain in potency over benchmark compounds like (S)-JQ1, but in its specific chemical scaffold and its role in a functional pair with its analog CeMMEC1 for investigating BRD4-TAF1 cross-talk [1]. While many inhibitors target BRD4, their distinct chemotypes can lead to different selectivity windows, metabolic stability, and cellular phenotypes. Therefore, assuming interchangeability without direct comparative data on the specific experimental model risks experimental inconsistency and misinterpretation of results. CeMMEC2 provides a specific, documented chemical tool for probing dual bromodomain engagement on BRD4, a property not shared by all BET inhibitors [1].

CeMMEC2: Quantitative Evidence for Scientific Selection and Differentiation from Analogs


Comparative BRD4 Inhibitory Potency of CeMMEC2 vs. the Benchmark Inhibitor (S)-JQ1

In direct comparison, CeMMEC2 exhibits comparable inhibitory potency against BRD4 to the well-established BET inhibitor (S)-JQ1, binding to both bromodomains of BRD4 [1]. This positions CeMMEC2 as a viable alternative chemical tool for BRD4 inhibition, offering a distinct chemotype that can be used for orthogonal validation or to circumvent potential liabilities associated with the JQ1 scaffold.

Epigenetics BRD4 BET Inhibition

Target Selectivity Profile: Distinguishing CeMMEC2 from CeMMEC1

A critical differentiation exists between CeMMEC2 and its closely related analog, CeMMEC1. CeMMEC2 is a direct BRD4 inhibitor with an IC50 of 0.9 μM [1]. In contrast, CeMMEC1 only weakly binds BRD4 but exhibits high affinity for the second bromodomain of TAF1 (Kd = 1.8 μM; IC50 = 0.9 μM) . This divergent selectivity profile within the same chemical series is essential for studies aimed at dissecting the distinct functional roles of BRD4 versus TAF1.

TAF1 Selectivity BET

Mechanistic Differentiation: Dual Bromodomain Engagement of BRD4

CeMMEC2 is characterized by its ability to bind to both the first (BD1) and second (BD2) bromodomains of BRD4 [1]. This is a key functional differentiator from other BET inhibitors that may show preferential binding to one bromodomain over the other. For instance, some next-generation BET inhibitors are designed to be BD1- or BD2-selective to achieve different biological outcomes. CeMMEC2 serves as a pan-BET inhibitor for BRD4, which is useful as a baseline control in studies using domain-selective probes.

Bromodomain Mechanism of Action BRD4

Optimal Application Scenarios for CeMMEC2 in BRD4-Targeted Research


Orthogonal Validation of BRD4-Dependent Phenotypes

In studies where (S)-JQ1 or other BET inhibitors have identified a BRD4-dependent phenotype (e.g., in cancer cell proliferation or inflammation models), CeMMEC2 serves as an ideal tool for orthogonal validation. Its distinct chemical scaffold and comparable potency to (S)-JQ1 [1] allow researchers to confirm that the observed biological effect is due to BRD4 inhibition and not an off-target artifact of the initial tool compound.

Dissecting BRD4 vs. TAF1 Functional Roles in Chromatin Biology

CeMMEC2 is an essential component of a chemical probe pair alongside its analog CeMMEC1 for dissecting the specific contributions of BRD4 and TAF1 to gene regulation [1]. Given their divergent selectivity (CeMMEC2 for BRD4, CeMMEC1 for TAF1) [1], researchers can use these compounds in parallel to disentangle their respective roles in processes such as transcriptional elongation, chromatin remodeling, and oncogene expression.

Control Compound for Studies of Domain-Selective BET Inhibitors

As a tool that engages both bromodomains of BRD4, CeMMEC2 is well-suited as a 'pan-BET' control in experiments designed to characterize the effects of next-generation, domain-selective BET inhibitors (e.g., BD1- or BD2-specific). By comparing the cellular or in vivo effects of a domain-selective inhibitor to those of CeMMEC2, researchers can attribute differential outcomes specifically to the selective inhibition of a single bromodomain.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for CeMMEC2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.